6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
6-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This bicyclic system is substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-(4-methoxyphenyl)ethyl chain.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-16-4-8-18(28-2)9-5-16)30-23-25-20(14-26(15)23)17-6-10-19(29-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUYUGNOZARNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Observations :
Substituent Position and Bioactivity: The target compound’s 6-(4-MeOPh) and 2-carboxamide groups align with trends in kinase inhibition. For example, compound 13e (thiazole-4-carboxamide) showed CYP3A4 inhibition, suggesting carboxamide positioning influences target selectivity .
Spectral Characterization :
- Carboxamide C=O stretches in IR (1660–1680 cm⁻¹) are consistent across analogues .
- Aryl proton signals in ¹H-NMR (δ 6.8–8.1) reflect electron-donating (MeO) or withdrawing (Cl, F) substituents .
Synthetic Routes :
- The target compound likely employs a multi-step synthesis similar to , involving carbodiimide-mediated amide coupling. In contrast, 13e () used a one-step nucleophilic substitution with p-toluenesulfonyl chloride .
Pharmacological and Physicochemical Comparisons
Insights :
- The target compound ’s higher LogP (lipophilicity) compared to N-(4-MeOPh)-6-Me-imidazo[2,1-b]thiazole-5-carboxamide may enhance membrane permeability, critical for CNS-targeting drugs.
- The 1,1-dioxo modification in introduces sulfone groups, which could improve metabolic stability but reduce solubility .
Biological Activity
The compound 6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Imidazo[2,1-b][1,3]thiazole core : Known for its role in various biological activities.
- Methoxyphenyl groups : These substituents may enhance lipophilicity and bioactivity.
- Carboxamide functional group : Often associated with increased binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation but typically involve:
- Inhibition of cancer cell proliferation
- Antimicrobial activity
- Potential anti-inflammatory effects
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer (HepG2), and colon cancer cells. The National Cancer Institute (NCI) has conducted screenings showing promising results for compounds with similar scaffolds.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Related Compound 1 | HepG2 | 27.1 |
| Related Compound 2 | MDA-MB-468 | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that thiazole derivatives often demonstrate activity against a range of bacterial and fungal pathogens. The presence of methoxy groups may enhance this activity by improving solubility and membrane penetration.
Case Studies
A notable case study involved testing a series of imidazo[2,1-b][1,3]thiazole derivatives for their anticancer effects:
- Study Design : The derivatives were screened against 60 different cancer cell lines using the sulforhodamine B assay to measure cell viability.
- Findings : Several derivatives exhibited high levels of cytotoxicity with IC50 values in the low micromolar range. The structure-activity relationship indicated that modifications to the methoxy groups significantly impacted efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
